Ethyl 3-(hydroxymethyl)oxane-3-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom. The compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ester under acidic conditions . This reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the oxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)oxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ethyl 3-(carboxymethyl)oxane-3-carboxylate.
Reduction: Ethyl 3-(hydroxymethyl)oxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)oxane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate involves its interaction with various molecular targets. The oxane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Ethyl 3-(hydroxymethyl)pyran-3-carboxylate: Contains a pyran ring, which is a six-membered ring with one oxygen atom but differs in the position of the double bond.
Uniqueness
Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is unique due to its specific ring structure and the presence of both hydroxymethyl and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)oxane-3-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h10H,2-7H2,1H3 |
InChI Key |
NAWDAYPONMSRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCOC1)CO |
Origin of Product |
United States |
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